1-Adamantanecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of 1-adamantanecarboxamide typically involves the reaction of adamantane with formic acid in the presence of concentrated sulfuric acid, leading to the formation of 1-adamantanecarboxylic acid. This acid is then converted into 1-adamantanecarboxamide through acylation, achieving an overall yield of about 85.3% under optimized conditions (Feng Li-hua, 2009).
Molecular Structure Analysis
The adamantane moiety serves as a structural backbone that contributes significantly to the stability and properties of its derivatives. The molecular structure of 1-adamantanecarboxamide and related compounds has been characterized using techniques like 1H NMR and IR spectroscopy, revealing insights into their chemical behavior and interaction capabilities.
Chemical Reactions and Properties
1-Adamantanecarboxamide participates in various chemical reactions, including acylation and the formation of different derivatives with potential biological activity. Its chemical reactivity is influenced by the adamantane core, which provides a unique three-dimensional structure conducive to specific interactions and reactions (Feng Li-hua, 2009).
Scientific Research Applications
Application 1: Ebola Virus Inhibition
- Summary of the Application : 1-Adamantanecarboxamide has been identified as an inhibitor of the Ebola virus (EBOV). It is part of an adamantane carboxamide chemical series that has shown promising results in inhibiting the virus .
- Methods of Application or Experimental Procedures : The structure-activity-relationship (SAR) of the adamantane carboxamide chemical series was explored. Selected analogs exhibited half-maximal inhibitory concentrations (EC50 values) of ∼10-15 nM in vesicular stomatitis virus (VSV) pseudotyped EBOV (pEBOV) infectivity assays .
- Results or Outcomes : The selected analogs showed low hundred nanomolar EC50 activity against wild type EBOV. They also demonstrated aqueous solubility >20 mg/mL, and attractive metabolic stability in human and nonhuman liver microsomes .
Application 2: Radical Functionalization
- Summary of the Application : Adamantane derivatives, including 1-Adamantanecarboxamide, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials. This is due to their unique structural, biological, and stimulus-responsive properties .
- Methods of Application or Experimental Procedures : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- Results or Outcomes : The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Application 3: Synthesis of Diamondoids
- Summary of the Application : 1-Adamantanecarboxamide is used in the synthesis of diamondoids, such as adamantane, 2-azaadamantane, or diamantane .
- Methods of Application or Experimental Procedures : Introduction of adamantane moieties on diamondoids is performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .
- Results or Outcomes : The obtained amides and amines were studied in terms of structural properties towards the perspective of transformation into nanodiamonds .
Application 4: Antiviral, Anti-Parkinsonian or Anti-Alzheimer Properties
- Summary of the Application : Adamantane derivatives, including 1-Adamantanecarboxamide, are used in the synthesis of various pharmaceuticals. These pharmaceuticals usually exhibit antiviral, anti-Parkinsonian or anti-Alzheimer properties .
- Methods of Application or Experimental Procedures : The incorporation of adamantane fragments in pharmaceuticals is achieved through various chemical synthesis methods. This improves the lipophilicity and stability of drugs .
- Results or Outcomes : Structurally simple examples of these pharmaceuticals are amantadine, rimantadine, and memantine .
Application 5: C–H Functionalization
- Summary of the Application : Adamantane derivatives, including 1-Adamantanecarboxamide, are used in the development of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .
- Methods of Application or Experimental Procedures : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- Results or Outcomes : This provides a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
Safety And Hazards
properties
IUPAC Name |
adamantane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBZJTAMRPPVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203628 | |
Record name | 1-Adamantanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantanecarboxamide | |
CAS RN |
5511-18-2 | |
Record name | Tricyclo[3.3.1.13,7]decane-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5511-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Adamantanecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005511182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Adamantanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adamantane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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